molecular formula C5H6ClNS B1322560 (3-Chlorothiophen-2-yl)methanamine CAS No. 214759-25-8

(3-Chlorothiophen-2-yl)methanamine

Cat. No. B1322560
M. Wt: 147.63 g/mol
InChI Key: DLUFGSSNIBZCNZ-UHFFFAOYSA-N
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Description

“(3-Chlorothiophen-2-yl)methanamine” is a synthetic compound with the CAS Number: 214759-25-8 . It has a molecular weight of 147.63 and its IUPAC name is (3-chloro-2-thienyl)methanamine .


Molecular Structure Analysis

The InChI code for “(3-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“(3-Chlorothiophen-2-yl)methanamine” is a liquid at room temperature . It has a boiling point of 219.5±25.0 C at 760 mmHg .

Scientific Research Applications

  • Photocytotoxic Properties in Iron(III) Complexes :

    • Iron(III) complexes involving methanamine derivatives have demonstrated significant photocytotoxicity properties under red light exposure, indicating their potential in cancer treatment through apoptosis and generation of reactive oxygen species (Basu et al., 2014).
  • Synthesis and Characterization of Novel Compounds :

    • Various methanamine compounds have been successfully synthesized and characterized spectroscopically, suggesting their relevance in chemical research and potential applications in material science (Shimoga et al., 2018).
  • Potential Anticonvulsant Agents :

    • Novel Schiff bases of methanamine derivatives have been synthesized and exhibited anticonvulsant activity, implying their possible use in developing new treatments for seizures (Pandey & Srivastava, 2011).
  • Catalytic Applications in Chemical Reactions :

    • Methanamine derivatives have been used to synthesize unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications, potentially valuable in industrial and synthetic chemistry (Roffe et al., 2016).
  • Novel Derivatives as Serotonin Receptor-Biased Agonists :

    • Novel derivatives of methanamine have shown promise as "biased agonists" of serotonin receptors, indicating potential therapeutic uses in treating depression or other neuropsychiatric disorders (Sniecikowska et al., 2019).
  • Efficient Transfer Hydrogenation Reactions :

    • Quinazoline-based ruthenium complexes involving methanamine have shown high efficiency in transfer hydrogenation reactions, suggesting their utility in chemical synthesis processes (Karabuğa et al., 2015).
  • Enhanced Cellular Uptake and Photocytotoxicity in Iron(III) Complexes :

    • Iron(III) complexes with methanamine derivatives have exhibited enhanced cellular uptake and remarkable photocytotoxicity, offering potential applications in targeted cancer therapy (Basu et al., 2015).
  • Antimicrobial Properties :

    • Certain methanamine derivatives have been synthesized and shown to exhibit variable degrees of antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

This compound is considered dangerous. It has the signal word “Danger” and is associated with the hazard statements H302+H312+H332, H314, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . The recommended precautionary statements are P280, which advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-chlorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFGSSNIBZCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303267
Record name 3-Chloro-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorothiophen-2-yl)methanamine

CAS RN

214759-25-8
Record name 3-Chloro-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214759-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorothiophen-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu

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